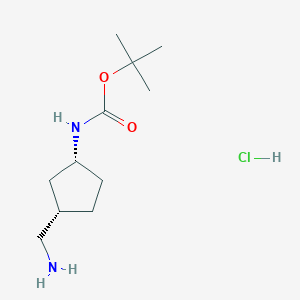

tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl

Description

“tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl” is a chiral carbamate derivative featuring a cyclopentane backbone with a stereospecific aminomethyl substituent at the 3-position. The tert-butyl carbamate group acts as a protective moiety for the amine, while the hydrochloride (HCl) salt enhances solubility and stability for pharmaceutical applications. This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitors and antiviral agents . Its molecular formula is C₁₁H₂₂N₂O₂·HCl, with a molecular weight of 250.77 g/mol (free base: 214.31 g/mol) and a typical purity of ≥95% .

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHVQYIMKRANH-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl typically involves the following steps:

Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the aminomethyl group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Attachment of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage.

Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl involves optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of various functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential role as an inhibitor of arginase, an enzyme involved in the urea cycle. Inhibition of arginase can lead to increased levels of L-arginine, which is crucial for the synthesis of nitric oxide (NO), a signaling molecule with various physiological roles.

- Case Study : Research has shown that derivatives similar to tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate exhibit significant inhibition against human arginase isoforms (hARG-1 and hARG-2), with reported potencies ranging from 0.1 nM to 100 nM .

Cancer Therapy

Compounds with structural similarities have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can potentially halt tumor growth.

- Case Study : A study highlighted that modifications in the cyclopentane structure can enhance binding affinity to CDKs, making these compounds promising candidates for anticancer therapies.

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating neurodegenerative diseases. Its potential neuroprotective effects are under investigation.

- Research Findings : Compounds with similar motifs have shown promise in modulating neurological processes, which could be beneficial in conditions such as Alzheimer's disease .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl | Inhibition of arginase | Enhances L-arginine levels |

| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |

| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Similar structure; potential anticancer properties |

Table 2: Summary of Research Findings

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound enables nucleophilic reactivity (e.g., coupling with carbonyl groups), whereas hydroxymethyl analogs are better suited for hydrogen bonding or glycosylation .

- Stereochemical Impact : The (1R,3S) configuration in the target compound ensures optimal binding to enzyme active sites compared to (1R,3R) or (1S,3S) isomers, which exhibit reduced affinity in kinase inhibition assays .

- Salt Form : The HCl salt of the target compound improves aqueous solubility (e.g., >50 mg/mL in water) compared to free bases of analogs like tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate, which require organic solvents for dissolution .

Application-Specific Performance

- Pharmaceutical Utility : The target compound is favored in antiviral drug candidates for its balanced logP (~2.1) and metabolic stability (t₁/₂ > 6 hours in hepatic microsomes). In contrast, benzyl-substituted analogs (e.g., ) show higher CNS penetration but shorter half-lives .

- Chemical Versatility: The aminomethyl group allows for diverse derivatization (e.g., coupling with pyrimidines or pyridines), outperforming hydroxycyclopentyl analogs in combinatorial libraries .

Research Findings and Trends

Recent patents highlight the dominance of “tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl” in kinase inhibitor synthesis (e.g., EGFR and ALK inhibitors) due to its stereochemical precision and scalability . However, fluorinated analogs are gaining traction in radiopharmaceuticals for their enhanced bioavailability and PET imaging compatibility .

Biological Activity

tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl is a carbamate derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and synthesis.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- CAS Number : 862700-28-5

The biological activity of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl primarily involves its interaction with various enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, which may inhibit their activity and modulate biochemical pathways essential for physiological processes. This property is particularly valuable in drug design and development.

Key Mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can lead to alterations in metabolic pathways.

- Receptor Modulation : Interaction with receptors can influence signal transduction pathways, affecting cellular responses.

Biological Activity

Research has indicated several areas where tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl exhibits significant biological activity:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Investigations into its neuroprotective effects indicate that it may help in mitigating neurodegenerative processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications in drug development:

- Study on Enzyme Inhibition : A study demonstrated that carbamate derivatives can effectively inhibit enzymes involved in cancer progression, highlighting their potential as therapeutic agents .

- Cytotoxicity Assays : In vitro assays have shown that tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl can induce cell death in specific cancer cell lines, suggesting its utility in oncology .

- Inflammation Models : Animal models have indicated that this compound may reduce inflammation markers, supporting its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl typically involves the reaction of trans-4-(aminomethyl)cyclopentanol with tert-butyl chloroformate in the presence of a base such as triethylamine. This process allows for the formation of the desired carbamate structure.

Synthetic Pathway:

- Reactants :

- Trans-4-(aminomethyl)cyclopentanol

- Tert-butyl chloroformate

- Triethylamine (as a base)

- Reaction Conditions :

- Conducted under controlled temperature to optimize yield.

- Continuous flow reactors may be employed to enhance efficiency.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.